Kemptide
Overview
Description
Kemptide is a synthetic heptapeptide that acts as a specific substrate for cAMP-dependent protein kinase (PKA). It serves as a phosphate acceptor peptide and is also a good substrate for PKA . The sequence of Kemptide defines the phosphorylation site of porcine liver pyruvate kinase .
Synthesis Analysis
Kemptide is synthesized and used as a substrate for cAMP-dependent protein kinase (PKA). It has been used in various studies and assays related to PKA activity .Molecular Structure Analysis
The molecular formula of Kemptide is C32H61N13O9 and its molecular weight is 771.9 . The sequence of Kemptide is Leu-Arg-Arg-Ala-Ser-Leu-Gly . Studies have been conducted to understand the affinity between PKA and peptide substrates derived from Kemptide using molecular dynamics simulations .Chemical Reactions Analysis
Kemptide acts as a substrate for PKA and undergoes phosphorylation. An enhanced non-radioactive assay for quantifying PKA activity, termed KiMSA, relies on the use of a fluorescent-labeled Kemptide .Physical And Chemical Properties Analysis
Kemptide is soluble in water at a concentration of 40 mg/mL . It has a molecular weight of 771.91 and its molecular formula is C32H61N13O9 .Scientific Research Applications
Ecto-Protein Kinase Activity
Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly), a synthetic heptapeptide substrate for cAMP-dependent protein kinase (PK), exhibits unique properties that allow it to be used in assays for ecto-protein kinase (ecto-PK) activity on cell surfaces. It facilitates the study of cell surface-located ecto-PK activity, demonstrating that intact cells can catalyze the phosphorylation of Kemptide in the presence of extracellular ATP and cAMP. This process is influenced by PKI, the inhibitory protein specific for cAMP-PK, highlighting its role in intercellular regulation and its potential for phosphorylating biologically active molecules like atrial natriuretic peptide (Kübler et al., 1989).
Glucose Deprivation Response in Trypanosoma
Kemptide serves as a substrate to study the response of Trypanosoma equiperdum to glucose deprivation. In these organisms, cAMP-independent protein kinases that phosphorylate Kemptide are stimulated following glucose deprivation. This provides insights into the adaptive mechanisms of Trypanosoma in response to environmental stress and could have implications for understanding the metabolic regulation and pathogenicity of these parasites (Guevara et al., 2018).
ADP-Ribosylation Studies
Kemptide is instrumental in studying the relationship between phosphorylation and ADP-ribosylation. Its structure, containing potential ADP-ribosylation sites, allows for detailed analysis of how these post-translational modifications interact. Research using Kemptide has provided insights into the specificity of enzymes like cholera toxin for ADP-ribosylation sites and has elucidated the interplay between phosphorylation and ADP-ribosylation, which is crucial for understanding cellular signal transduction mechanisms (Kharadia & Graves, 1987).
Kinetic Mechanism of cAMP-Dependent Protein Kinase
Kemptide is also used to explore the kinetic mechanisms of enzymes such as the cAMP-dependent protein kinase. By serving as a substrate, Kemptide helps elucidate the sequential mechanistic pathway of this kinase, including the effects of inhibitors and the role of specific amino acid residues in substrate binding and catalysis. This research is fundamental for understanding the molecular basis of enzyme action and for the design of inhibitors that could have therapeutic applications (Whitehouse et al., 1983).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[2-[[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H61N13O9/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGDGIGALMYEBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H61N13O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80983766 | |
Record name | N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8,19-dimethyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80983766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kemptide | |
CAS RN |
65189-71-1 | |
Record name | Kemptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065189711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC332190 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8,19-dimethyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80983766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.